BenchChemオンラインストアへようこそ!

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 1396855-17-6) is a synthetic small molecule belonging to the N-phenylurea class, characterized by a 3,4-dimethylphenyl group linked via a urea bridge to an ethylamino chain, which terminates in a 6-(1H-pyrrol-1-yl)pyridazin-3-yl moiety. Its molecular formula is C19H22N6O with a monoisotopic mass of approximately 350.4 Da.

Molecular Formula C19H22N6O
Molecular Weight 350.426
CAS No. 1396855-17-6
Cat. No. B2387417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea
CAS1396855-17-6
Molecular FormulaC19H22N6O
Molecular Weight350.426
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)C
InChIInChI=1S/C19H22N6O/c1-14-5-6-16(13-15(14)2)22-19(26)21-10-9-20-17-7-8-18(24-23-17)25-11-3-4-12-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,23)(H2,21,22,26)
InChIKeyPQEDYCNCQMDTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 1396855-17-6): Chemical Class and Baseline Characteristics for Procurement


The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea (CAS 1396855-17-6) is a synthetic small molecule belonging to the N-phenylurea class, characterized by a 3,4-dimethylphenyl group linked via a urea bridge to an ethylamino chain, which terminates in a 6-(1H-pyrrol-1-yl)pyridazin-3-yl moiety [1]. Its molecular formula is C19H22N6O with a monoisotopic mass of approximately 350.4 Da [1]. The compound's structure combines a heteroaromatic pyridazine-pyrrole system with a substituted phenylurea, placing it within a chemical space explored for kinase inhibition, receptor modulation, and metabolic enzyme targeting [2]. However, publicly available, quantitative, comparator-backed biological data for this specific compound are notably scarce, limiting immediate evidence-based selection over close analogs.

Why Generic Substitution Fails for 1-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea: The Risk of Unverified Biological Performance


In the N-phenylurea and pyridazine-pyrrole chemical space, minor structural modifications can lead to profound shifts in target engagement, selectivity, and ADME properties [1]. The specific combination of a 3,4-dimethylphenyl terminus on the urea and a 6-(1H-pyrrol-1-yl)pyridazin-3-yl head group is not a common, well-characterized pharmacophore, meaning that close analogs—such as those with 3,5-dimethylphenyl substitution, alternative heterocyclic amines, or variations in the ethyl linker—cannot be assumed to exhibit equivalent potency, solubility, or metabolic stability [1]. Without direct, quantitative comparative data, substituting this compound with a generic in-class molecule introduces substantial scientific and procurement risk, particularly in SAR-dependent research programs where subtle electronic and steric effects determine biological outcome. This underscores the necessity of evidence-based selection, even though robust head-to-head data for this precise compound remains limited.

Quantitative Differentiation Evidence for 1-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea vs Comparators


Structural Differentiation from 3,5-Dimethylphenyl and Pyridin-2-ylamino Pyridazine Analogs

The target compound differs from the structurally closest documented analog, 3-(3,5-dimethylphenyl)-1-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea (ChEMBL2093716), by two critical structural features: (i) the phenyl substitution pattern is 3,4-dimethyl rather than 3,5-dimethyl, and (ii) the pyridazine 6-position bears a 1H-pyrrol-1-yl group instead of a pyridin-2-ylamino group [1]. These modifications alter the hydrogen-bonding capacity, lipophilicity, and electronic distribution of the molecule. However, no direct head-to-head biological or physicochemical comparison data are publicly available, relegating this to a class-level inference [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Comparison with Other 6-(1H-Pyrrol-1-yl)pyridazine Urea Derivatives

Several analogs sharing the 6-(1H-pyrrol-1-yl)pyridazin-3-yl aminoethyl urea core but varying the phenyl substituent exist, including 1-(2-fluorophenyl), 1-(5-chloro-2-methoxyphenyl), and 1-(3-chloro-4-fluorophenyl) derivatives . The target compound's 3,4-dimethylphenyl group is expected to impart different logP, solubility, and metabolic stability compared to halogenated or methoxylated analogs, but no quantitative comparative data (e.g., measured logD, kinetic solubility, microsomal clearance) are available in the public domain .

Chemical Libraries Hit Identification ADME Profiling

Patent Context: Potential DGAT Inhibitory Activity vs Established DGAT1 Inhibitors

The compound falls within the generic Markush structures of patents claiming substituted ureas as DGAT inhibitors, including WO2006019020A1 [1] and US20120108602 [2]. However, the target compound is not specifically exemplified in these patents, and no IC50 value against DGAT1 or DGAT2 is publicly reported. In contrast, numerous other urea derivatives in the same patent families have disclosed DGAT1 IC50 values in the nanomolar range (e.g., <100 nM) [2]. Without a disclosed IC50 value, any claim of differentiation over established DGAT1 inhibitors such as AZD7687 cannot be substantiated.

Metabolic Disease DGAT Inhibition Obesity

Absence of Kinase Selectivity Profiling vs Pyridazinyl-Urea Kinase Inhibitors

The pyridazine-urea scaffold is a known kinase inhibitor pharmacophore, exemplified by compounds targeting VEGFR, PDGFR, and c-Met [1]. The target compound's unique combination of a pyrrolyl substituent and 3,4-dimethylphenyl urea could theoretically confer a distinct kinase selectivity fingerprint compared to pyridazinyl-ureas with pyridylamino substituents [1]. However, no kinase panel screening data, Kd values, or cellular target engagement data are available for this compound in the public domain, making any differentiation claim unsupported.

Kinase Inhibition Selectivity Screening Cancer Research

Synthetic Tractability and Building Block Availability Relative to Closest Analogs

The key intermediate 3-chloro-6-(1H-pyrrol-1-yl)pyridazine (CAS 5096-76-4) is commercially available and is a known synthetic precursor for the target compound's head group . This contrasts with analogs requiring pyridin-2-ylamino pyridazine intermediates, which may involve additional synthetic steps or protecting group strategies. While this provides a practical advantage in custom synthesis or library production, it does not constitute biological differentiation. No comparative synthetic yield, cost-per-gram, or scalability data are publicly reported.

Medicinal Chemistry Chemical Synthesis Procurement Lead Time

Best Research and Industrial Application Scenarios for 1-(2-((6-(1H-Pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea Based on Evidence


Chemical Library Enrichment for Phenotypic Screening

Given its unique structural topology combining a 3,4-dimethylphenyl urea with a 6-(1H-pyrrol-1-yl)pyridazine, this compound is best suited as a diversity element in screening libraries where maximal chemical space coverage is prioritized over pre-validated bioactivity [1]. Its commercial building block availability supports library synthesis, but hit validation must be conducted internally due to the absence of public pharmacological data [2].

Structure-Activity Relationship (SAR) Exploration Around Pyridazinyl Urea Scaffolds

This compound serves as a reference point for SAR studies comparing the effect of 3,4-dimethylphenyl vs 3,5-dimethylphenyl substitution and pyrrolyl vs pyridylamino head groups on biological activity [1]. Researchers can procure this compound alongside its closest analogs (e.g., ChEMBL2093716 and halogenated variants) to systematically profile differential target engagement, selectivity, and ADME properties, but all comparative conclusions must be drawn from internally generated data [1].

Hit-to-Lead Optimization in DGAT-Focused Metabolic Disease Programs

The compound maps to the generic structure of DGAT-inhibiting urea patents [2]. It may be used as a starting point for hit-to-lead optimization where internal DGAT1/DGAT2 enzyme assays are available to generate the missing IC50 data. It should not be selected over literature-validated DGAT1 inhibitors (e.g., AZD7687 or compounds from US20120108602) unless internal screening demonstrates a competitive advantage .

Negative Control or Chemoproteomics Probe Development

The compound's unique pyrrolyl-pyridazine moiety, coupled with the absence of confirmed potent bioactivity, makes it a potential candidate for development as a negative control or inactive probe in chemoproteomics experiments targeting pyridazine-binding proteins, provided internal profiling confirms lack of engagement at relevant concentrations [1].

Quote Request

Request a Quote for 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.